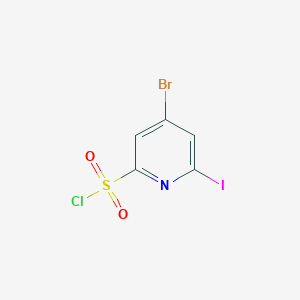
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by two acetyloxyphenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and ethylenediamine.
Acetylation: The hydroxyl groups of 4-hydroxyacetophenone are acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetyloxyacetophenone.
Condensation Reaction: The acetylated product is then reacted with ethylenediamine under controlled conditions to form the desired diamine compound. This step may require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of phenolic derivatives.
Applications De Recherche Scientifique
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different chiral properties.
1,2-Bis-(4-hydroxyphenyl)ethane-1,2-diamine: A similar compound without the acetyl groups.
Uniqueness
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of acetyloxy groups, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[4-[(1S,2S)-2-(4-acetyloxyphenyl)-1,2-diaminoethyl]phenyl] acetate |
InChI |
InChI=1S/C18H20N2O4/c1-11(21)23-15-7-3-13(4-8-15)17(19)18(20)14-5-9-16(10-6-14)24-12(2)22/h3-10,17-18H,19-20H2,1-2H3/t17-,18-/m0/s1 |
Clé InChI |
CFWQUNROHPJKPC-ROUUACIJSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC(=O)C)N)N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC(=O)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


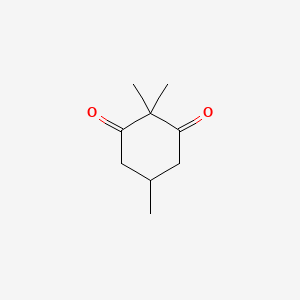
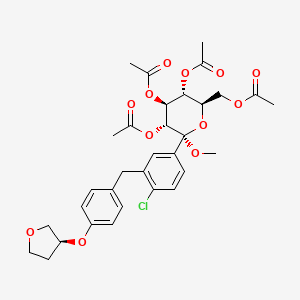
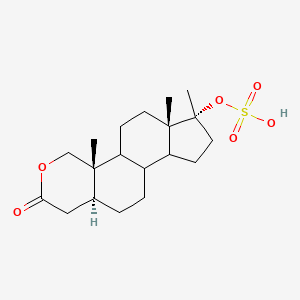
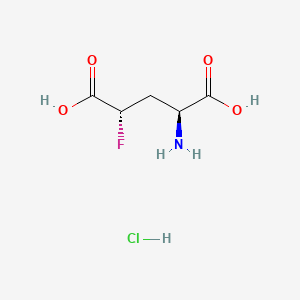

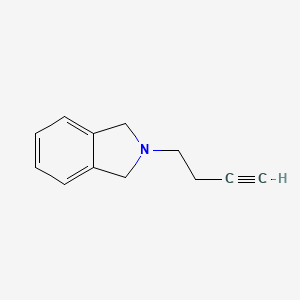

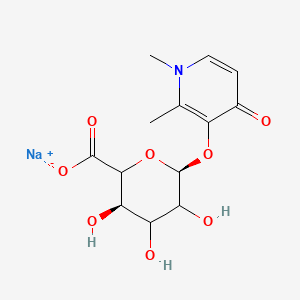
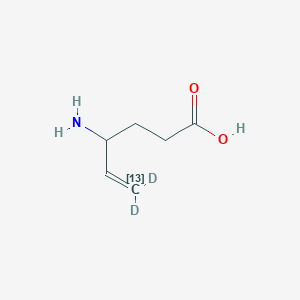
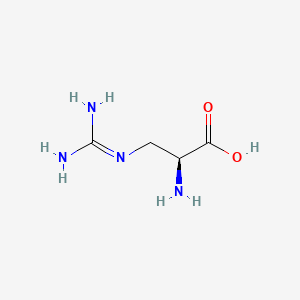
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
